Cas no 2227874-90-8 ((2R)-2-(4-methylthiophen-2-yl)oxirane)

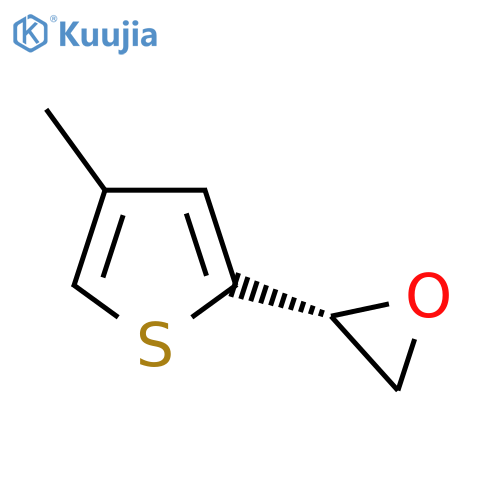

2227874-90-8 structure

商品名:(2R)-2-(4-methylthiophen-2-yl)oxirane

(2R)-2-(4-methylthiophen-2-yl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(4-methylthiophen-2-yl)oxirane

- 2227874-90-8

- EN300-1799626

-

- インチ: 1S/C7H8OS/c1-5-2-7(9-4-5)6-3-8-6/h2,4,6H,3H2,1H3/t6-/m1/s1

- InChIKey: YYANMAXCRQKCHF-ZCFIWIBFSA-N

- ほほえんだ: S1C=C(C)C=C1[C@H]1CO1

計算された属性

- せいみつぶんしりょう: 140.02958605g/mol

- どういたいしつりょう: 140.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

(2R)-2-(4-methylthiophen-2-yl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799626-0.5g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-5g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-10.0g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1799626-0.05g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-1g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-0.25g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-1.0g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1799626-0.1g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-2.5g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1799626-5.0g |

(2R)-2-(4-methylthiophen-2-yl)oxirane |

2227874-90-8 | 5g |

$4475.0 | 2023-06-02 |

(2R)-2-(4-methylthiophen-2-yl)oxirane 関連文献

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

2227874-90-8 ((2R)-2-(4-methylthiophen-2-yl)oxirane) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬